An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS No. 1227581-88-5)
An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS No. 1227581-88-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route, spectroscopic characterization, and its emerging role as a key building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a well-established strategy in modern drug design. The trifluoromethyl group, in particular, offers a unique combination of properties: it is strongly electron-withdrawing, highly lipophilic, and can enhance metabolic stability by blocking potential sites of oxidation.[1][2] These attributes often lead to improved pharmacokinetic profiles and enhanced binding affinity of drug candidates to their biological targets.[1][2]
3-Methoxy-4-(trifluoromethyl)pyridin-2-amine (Figure 1) is a functionalized pyridine that embodies these desirable characteristics. Its strategic substitution pattern, featuring a methoxy group, an amino group, and a trifluoromethyl moiety, makes it a versatile intermediate for the synthesis of complex, biologically active molecules.[3]
Figure 1: Chemical Structure of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine
Caption: Structure of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is presented in Table 1. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
Table 1: Physicochemical Properties of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine
| Property | Value | Source |
| CAS Number | 1227581-88-5 | [4] |
| Molecular Formula | C₇H₇F₃N₂O | [4] |
| Molecular Weight | 192.14 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Purity | Typically ≥97% from commercial suppliers | [4] |
| Storage | 4°C, protect from light | [4] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine can be envisioned to proceed through the functionalization of a suitable pyridine precursor. A potential route is outlined below, which leverages common reactions in heterocyclic chemistry.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on analogous reactions found in the literature for the synthesis of similar aminopyridine derivatives. Optimization of reaction conditions would be necessary to achieve high yields and purity.
Step 1: Ammonolysis of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine
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Reaction Setup: In a high-pressure autoclave, combine 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine (1.0 eq) and a solution of ammonia in a suitable solvent (e.g., methanol or 1,4-dioxane). The concentration of ammonia should be in large excess.
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Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 150-200°C. The internal pressure will increase significantly. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After the reaction is complete (typically several hours), cool the autoclave to room temperature. Carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the solvent.
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Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine.
Causality Behind Experimental Choices:
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High Temperature and Pressure: The C-Cl bond on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution. However, ammonia is a relatively weak nucleophile. Therefore, high temperatures and pressures are necessary to drive the reaction to completion.
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Solvent Choice: A polar, aprotic solvent like 1,4-dioxane or a protic solvent like methanol is typically used to ensure the solubility of the starting materials and to facilitate the reaction.
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Purification Method: The choice between chromatography and recrystallization depends on the purity of the crude product and the nature of the impurities. Recrystallization is often preferred for large-scale synthesis due to its simplicity and cost-effectiveness.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is not publicly available, the following tables provide predicted data based on the analysis of its chemical structure and comparison with structurally similar compounds. This information is invaluable for the identification and characterization of the synthesized product.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 | d | H-6 |
| ~6.8 | d | H-5 |
| ~4.9 | br s | NH₂ |
| ~3.9 | s | OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C2 |
| ~148 | C6 |
| ~145 (q) | C4 |
| ~125 (q) | CF₃ |
| ~120 | C3 |
| ~110 | C5 |
| ~56 | OCH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong | N-H stretching (amine) |
| 3100-3000 | Weak | Aromatic C-H stretching |
| 1640-1600 | Strong | N-H scissoring (amine) |
| 1600-1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| 1350-1100 | Very Strong | C-F stretching (CF₃ group) |
| 1250-1200 | Strong | Asymmetric C-O-C stretching (methoxy) |
| 1050-1000 | Medium | Symmetric C-O-C stretching (methoxy) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular ion) |
| 177 | [M - CH₃]⁺ |
| 163 | [M - NH]⁺ |
| 123 | [M - CF₃]⁺ |
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
The structural motifs present in 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine make it an attractive building block for the synthesis of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway.[5][6] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6]
Role in the Synthesis of PI3K/mTOR Inhibitors
Several potent and selective PI3K/mTOR inhibitors feature a substituted aminopyridine core. The 2-amino group of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine serves as a key nucleophile for coupling with other heterocyclic systems, such as pyrimidines or triazines, to construct the final inhibitor scaffold.[6] The methoxy and trifluoromethyl groups can then occupy specific pockets within the ATP-binding site of the kinase, contributing to the potency and selectivity of the inhibitor.
A notable example is the development of PQR309 (bimiralisib), a pan-class I PI3K/mTOR inhibitor, where a 4-(trifluoromethyl)pyridin-2-amine moiety was crucial for achieving high cellular potency.[6] The trifluoromethyl group, in this context, significantly enhanced the desired biological activity.[6]
Illustrative Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex network of protein interactions that is frequently targeted in cancer therapy. The diagram below illustrates the central role of this pathway and highlights where inhibitors derived from 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine would exert their effects.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine. While specific toxicity data for this compound is not available, related aminopyridines and trifluoromethylated compounds may be harmful if ingested, inhaled, or absorbed through the skin.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups, particularly the trifluoromethyl moiety, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The demonstrated utility of the closely related 4-(trifluoromethyl)pyridin-2-amine scaffold in the development of potent PI3K/mTOR inhibitors underscores the potential of this compound in the design of next-generation targeted therapies for cancer and other diseases. Further exploration of its synthetic applications is likely to yield novel and effective therapeutic agents.
References
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]
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PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. PubMed. [Link]
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Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]
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Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. [Link]
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